molecular formula C30H40N2O4 B6288776 Mtt-AEEA.DEA CAS No. 2098500-66-2

Mtt-AEEA.DEA

Cat. No.: B6288776
CAS No.: 2098500-66-2
M. Wt: 492.6 g/mol
InChI Key: IRNPHKGLGNLZCO-UHFFFAOYSA-N
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Description

Mtt-AEEA.DEA, also known as [2-[2-(Mtt-amino)ethoxy]ethoxy]acetic acid.DEA, is a compound that has garnered attention in various scientific fields. It is a tetrazolium-based dye commonly used in several applications, including determining cell viability, proliferation, and cytotoxicity.

Preparation Methods

The synthesis of Mtt-AEEA.DEA involves several steps. The primary synthetic route includes the acylation of ethylenediamine with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. The reaction conditions typically involve the use of solvents such as ethanol or phosphate-buffered saline (PBS) and may require specific temperatures and pH levels to ensure optimal yield .

Chemical Reactions Analysis

Mtt-AEEA.DEA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions vary but often include derivatives with altered functional groups.

Scientific Research Applications

Mtt-AEEA.DEA is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a reagent in various chemical reactions and assays.

    Biology: The compound is employed in cell viability assays to determine the metabolic activity of cells.

    Medicine: It is used in cytotoxicity assays to evaluate the effects of drugs and other compounds on cell health.

    Industry: this compound is used in the production of diagnostic kits and other laboratory reagents.

Mechanism of Action

The mechanism of action of Mtt-AEEA.DEA involves its reduction by mitochondrial enzymes in viable cells. This reduction converts the yellow tetrazolium salt into purple formazan crystals, which can be quantified by measuring absorbance. The intensity of the color produced is directly proportional to the number of viable cells, making it a useful tool for assessing cell viability and proliferation .

Comparison with Similar Compounds

Mtt-AEEA.DEA is unique compared to other similar compounds due to its specific structure and applications. Similar compounds include:

    MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Commonly used in cell viability assays.

    XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Another tetrazolium-based dye used for similar purposes but with different solubility properties.

    WST-1 (4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate): Used in cell proliferation assays with higher sensitivity compared to MTT

This compound stands out due to its specific applications in both biological and industrial settings, making it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

diethylazanium;2-[2-[2-[[(4-methylphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4.C4H11N/c1-21-12-14-24(15-13-21)26(22-8-4-2-5-9-22,23-10-6-3-7-11-23)27-16-17-30-18-19-31-20-25(28)29;1-3-5-4-2/h2-15,27H,16-20H2,1H3,(H,28,29);5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNPHKGLGNLZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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